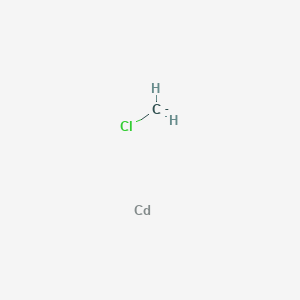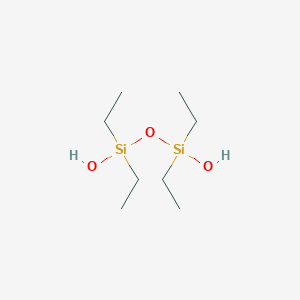
Tetraethyldisiloxane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C8H22O3Si2. It is a type of disiloxane, which is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to organic groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C) in the presence of a transition metal catalyst . The reaction is highly efficient and can tolerate a wide range of functional groups, making it a versatile method for producing disiloxane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its simplicity, efficiency, and safety . The process typically involves the reaction of monochlorosilanes with water, followed by the condensation of the resulting silanols to form the disiloxane structure.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyldisiloxane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as platinum, palladium, and rhodium. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and resins .
Wissenschaftliche Forschungsanwendungen
Tetraethyldisiloxane-1,3-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetraethyldisiloxane-1,3-diol involves its ability to participate in hydrosilylation reactions. The Si-H bonds in the compound can react with unsaturated carbon-carbon bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds . This reactivity is crucial for its applications in the synthesis of organosilicon compounds and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl-1,3-disiloxanediol: Similar in structure but with methyl groups instead of ethyl groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound with different organic substituents.
Uniqueness
Tetraethyldisiloxane-1,3-diol is unique due to its ethyl groups, which impart different physical and chemical properties compared to its methyl-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Eigenschaften
CAS-Nummer |
18420-10-5 |
|---|---|
Molekularformel |
C8H22O3Si2 |
Molekulargewicht |
222.43 g/mol |
IUPAC-Name |
[diethyl(hydroxy)silyl]oxy-diethyl-hydroxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
LYDOHRFVHHOBBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(O)O[Si](CC)(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



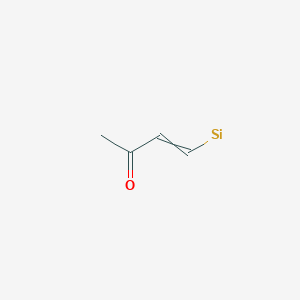


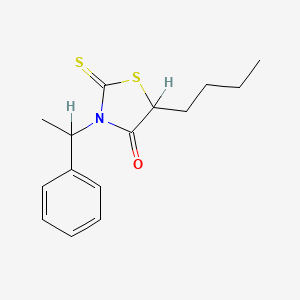

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
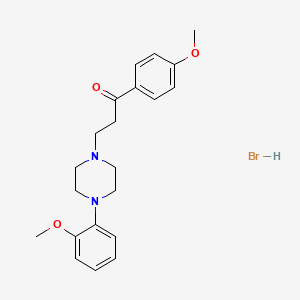

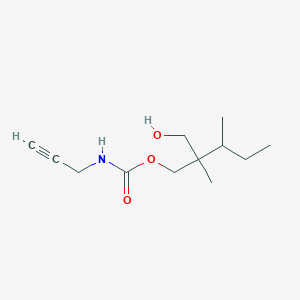
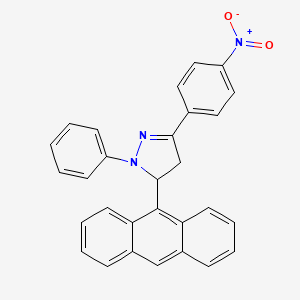
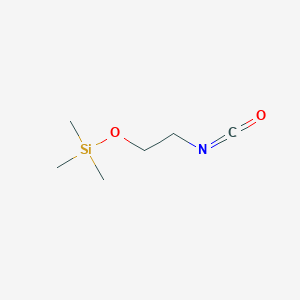
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
